REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:12][CH2:11][CH:10]([CH2:13][NH:14][C:15](=O)OC(C)(C)C)[CH2:9][CH2:8]2)=[CH:3][CH:2]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.C1COCC1.[OH-].[Na+]>C1COCC1>[CH3:15][NH:14][CH2:13][CH:10]1[CH2:11][CH2:12][N:7]([C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[CH2:8][CH2:9]1 |f:1.2.3.4.5.6,7.8,9.10|
|
Name
|
tert-butyl (1-(pyridin-4-yl)piperidin-4-yl)methylcarbamate
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)N1CCC(CC1)CNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
188 mg
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered over Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
without being purified further
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CNCC1CCN(CC1)C1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |